N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide
Description
N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C21H22N2O3. It is characterized by the presence of a quinoline moiety, which is a significant heterocyclic system in natural products and drugs
Properties
IUPAC Name |
N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-6-5-7-18(12-15)26-3)13-17-11-16-10-14(2)8-9-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXRDCJPWONHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349818 | |
| Record name | SMR000044838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-63-9 | |
| Record name | SMR000044838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions typically involve heating and the use of solvents such as ethanol or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to bind with high affinity to various biological targets, leading to the modulation of biochemical pathways . This interaction can result in the inhibition or activation of specific enzymes, influencing cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide can be compared with other quinoline derivatives, such as:
N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: This compound also contains a quinoline moiety but differs in its functional groups, leading to different chemical and biological properties.
Indole derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
